An In-depth Technical Guide to the Mechanism of Action of BI-853520
An In-depth Technical Guide to the Mechanism of Action of BI-853520
For Researchers, Scientists, and Drug Development Professionals
Introduction to BI-853520
BI-853520, also known as Ifebemtinib, is a potent and highly selective, orally bioavailable small-molecule inhibitor of Focal Adhesion Kinase (FAK), also known as Protein Tyrosine Kinase 2 (PTK2).[1][2] As a non-receptor tyrosine kinase, FAK is a critical mediator of signal transduction downstream of integrins and growth factor receptors, playing a pivotal role in cell adhesion, migration, proliferation, and survival.[3] Dysregulation of FAK is frequently observed in various human cancers, where its overexpression and hyperactivity are associated with increased malignancy, invasion, and poor prognosis.[3] BI-853520 is an ATP-competitive inhibitor that has demonstrated significant anti-tumor activity in preclinical models and is under investigation in clinical trials for the treatment of advanced or metastatic solid tumors.[1][2][4]
Core Mechanism of Action
The primary mechanism of action of BI-853520 is the direct, ATP-competitive inhibition of the kinase activity of FAK.[1] Upon activation by upstream signals from integrins or growth factor receptors, FAK undergoes autophosphorylation at the Tyrosine 397 (Y397) residue. This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the formation of an active FAK/Src signaling complex.[5] This complex, in turn, phosphorylates a multitude of downstream substrates, activating signaling cascades that promote cell survival, proliferation, and motility.
BI-853520 binds to the ATP-binding pocket of the FAK kinase domain, preventing the transfer of a phosphate group from ATP to its substrates. This directly inhibits the autophosphorylation of FAK at Y397, thereby blocking the recruitment of Src and the subsequent activation of downstream signaling pathways.[6][7] The high selectivity of BI-853520 for FAK over other kinases, including the closely related PYK2, makes it a precise tool for studying and targeting FAK-driven oncogenic processes.[1]
Signaling Pathways
The inhibition of FAK by BI-853520 leads to the downregulation of several key signaling pathways implicated in cancer progression. The most well-documented of these is the PI3K/AKT/mTOR pathway . By preventing the activation of the FAK/Src complex, BI-853520 inhibits the subsequent activation of Phosphatidylinositol 3-kinase (PI3K). This leads to reduced phosphorylation and activation of AKT and its downstream effector, the mammalian Target of Rapamycin (mTOR).[6][7][8] The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition by BI-853520 is a key contributor to the compound's anti-tumor effects.
Cellular and In Vivo Effects
Consistent with its mechanism of action, BI-853520 exhibits a range of anti-cancer effects at the cellular and organismal level.
-
Inhibition of Cell Proliferation and Viability: BI-853520 has been shown to suppress the proliferation and viability of various cancer cell lines.[6][7] Notably, its anti-proliferative effects are often more pronounced in three-dimensional (3D) cell culture models compared to traditional two-dimensional (2D) monolayers, suggesting a crucial role for FAK in anchorage-independent growth, a hallmark of malignancy.[8]
-
Inhibition of Cell Migration and Invasion: As a key regulator of cell motility, FAK inhibition by BI-853520 leads to a significant reduction in cancer cell migration and invasion.[6][7] This has been demonstrated in various assays, including wound healing and transwell invasion assays.
-
Suppression of Epithelial-Mesenchymal Transition (EMT): In some cancer models, BI-853520 has been shown to suppress the EMT process, a cellular program that is associated with increased invasion, metastasis, and drug resistance.[6][7]
-
In Vivo Anti-Tumor Efficacy: In preclinical xenograft models of human cancers, oral administration of BI-853520 has been shown to significantly inhibit tumor growth and, in some cases, lead to tumor regression.[8] The efficacy of BI-853520 in vivo has been linked to a mesenchymal tumor phenotype, characterized by low expression of E-cadherin.[1]
Quantitative Data Summary
The potency and activity of BI-853520 have been quantified in various biochemical and cellular assays.
| Parameter | Value | Assay System | Reference |
| IC50 | 1 nM | Recombinant FAK Kinase Assay | [1] |
| IC50 | >50,000 nM | PYK2 Kinase Assay | [1] |
| EC50 | 1 nM | FAK autophosphorylation (Y397) in PC-3 cells | [8] |
| EC50 | 3 nM | Anchorage-independent colony formation of PC-3 cells | [8] |
Experimental Protocols
FAK Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of BI-853520 to inhibit the enzymatic activity of recombinant FAK.
-
Reagents and Materials:
-
Recombinant human FAK enzyme
-
FAK substrate (e.g., a synthetic peptide)
-
ATP
-
BI-853520 (or other test compounds)
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[9]
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of BI-853520 in the kinase assay buffer.
-
In a microplate, add the FAK enzyme, the FAK substrate, and the diluted BI-853520.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[9]
-
Stop the reaction and measure the amount of ADP produced (or substrate phosphorylated) using a suitable detection method. The ADP-Glo™ assay, for instance, converts ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is proportional to kinase activity.[9]
-
Calculate the percent inhibition of FAK activity at each concentration of BI-853520 and determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blotting for PI3K/AKT/mTOR Pathway
This technique is used to assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following treatment with BI-853520.
-
Cell Culture and Treatment:
-
Protein Extraction and Quantification:
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of FAK, PI3K, AKT, and mTOR.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the corresponding total protein levels to determine the effect of BI-853520 on pathway activation.
-
References
- 1. Phase I Study of BI 853520, an Inhibitor of Focal Adhesion Kinase, in Patients with Advanced or Metastatic Nonhematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I Study of the Focal Adhesion Kinase Inhibitor BI 853520 in Japanese and Taiwanese Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focal adhesion kinase: from biological functions to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I Study of the Focal Adhesion Kinase Inhibitor BI 853520 in Japanese and Taiwanese Patients with Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Focal adhesion kinase inhibitor BI 853520 inhibits cell proliferation, migration and EMT process through PI3K/AKT/mTOR signaling pathway in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Focal adhesion kinase inhibitor BI 853520 inhibits cell proliferation, migration and EMT process through PI3K/AKT/mTOR signaling pathway in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
